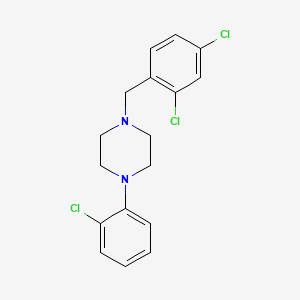![molecular formula C19H21F3N2O2 B3440959 2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3440959.png)
2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Vue d'ensemble
Description
The compound “2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds like the one can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenol ring, which is further connected to a piperazine ring via a methylene bridge. The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The mechanism of reactions involving trifluoromethyl groups is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, research into the synthesis, properties, and applications of these compounds is likely to continue to be a significant area of focus in the future .
Propriétés
IUPAC Name |
2-methoxy-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-26-18-6-5-14(11-17(18)25)13-23-7-9-24(10-8-23)16-4-2-3-15(12-16)19(20,21)22/h2-6,11-12,25H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELTLCZRRPXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3440897.png)

![Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B3440899.png)
![1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3440905.png)
![1-[(4-Methoxy-3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)
![6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3440912.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)
![1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3440928.png)

![1-(4-BIPHENYLYLCARBONYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]PIPERAZINE](/img/structure/B3440931.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3440957.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440962.png)
